Cas no 680613-19-8 (Phenol, 4-[1-(phenylmethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-)

Phenol, 4-[1-(phenylmethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- structure
680613-19-8 structure
Product Name:Phenol, 4-[1-(phenylmethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
CAS No:680613-19-8
MF:C21H15F3N2O
MW:368.351815462112
CID:393747
PubChem ID:135433989
Update Time:2025-04-19

Phenol, 4-[1-(phenylmethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-[1-(phenylmethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
    • 4-[1-benzyl-7-(trifluoromethyl)-2H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
    • 680613-19-8
    • CHEMBL221676
    • DTXSID90439441
    • BDBM50157506
    • 4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]phenol
    • SCHEMBL4026641
    • 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol
    • DYDWLVOJCJFDBV-UHFFFAOYSA-N
    • Inchi: 1S/C21H15F3N2O/c22-21(23,24)18-8-4-7-17-19(15-9-11-16(27)12-10-15)25-26(20(17)18)13-14-5-2-1-3-6-14/h1-12,27H,13H2
    • InChI Key: DYDWLVOJCJFDBV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2C(C3C=CC(=CC=3)O)=NN(CC3C=CC=CC=3)C=21)(F)F

Computed Properties

  • Exact Mass: 368.11375
  • Monoisotopic Mass: 368.11364759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
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